Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several key steps including enantioselective synthesis, iodolactamization, and reactions with organometallics to yield protected hydroxylamines. For example, the efficient enantioselective synthesis of a structurally related compound using iodolactamization as a crucial step is highlighted in the literature (Campbell et al., 2009). Another study demonstrates the preparation of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides (Ober et al., 2004).
Molecular Structure Analysis
The crystal structure of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate confirms the relative substitution of the cyclopentane ring, which is crucial for its synthetic applications (Ober et al., 2004). This structural insight is vital for understanding the compound's reactivity and potential for further modifications.
Chemical Reactions and Properties
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate and its analogs undergo various chemical transformations, including reactions with organometallics to give protected hydroxylamines and further transformations to yield biologically active compounds (Guinchard et al., 2005). These reactions highlight the compound's versatility as a building block in organic synthesis.
Scientific Research Applications
Decomposition and Environmental Remediation
Decomposition of Methyl Tert-Butyl Ether (MTBE)
One study reviews the application of radio frequency (RF) plasma reactors for decomposing air toxics, including MTBE, a compound structurally related to tert-butyl carbamates. The study demonstrates the potential of RF plasma reactors in decomposing and converting MTBE into simpler molecules, indicating a pathway for environmental remediation of ether compounds (L. Hsieh et al., 2011).
Biodegradation and Fate in Environmental Media
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE)
Similar to MTBE, the biodegradation and fate of ETBE in soil and groundwater are detailed, highlighting the microbial ability to degrade these compounds under various conditions. This suggests that tert-butyl carbamates could potentially be subject to microbial degradation, impacting their environmental persistence and fate (S. Thornton et al., 2020).
Membrane Technology for Purification
Application of Polymer Membranes for Fuel Additive Purification
Research on polymer membranes for separating methanol/MTBE mixtures offers insights into the purification processes relevant to tert-butyl compounds. Such technologies could be applicable to the separation and purification of tert-butyl carbamates in industrial applications (A. Pulyalina et al., 2020).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,4S)-4-hydroxycyclopent-2-en-1-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-10(2,3)14-9(13)11-7-4-5-8(12)6-7/h4-5,7-8,12H,6H2,1-3H3,(H,11,13)/t7-,8+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWUTEZECIYOCW-JGVFFNPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H](C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate |
Synthesis routes and methods
Procedure details
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